molecular formula C18H18ClN5O3S B11139965 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

Cat. No.: B11139965
M. Wt: 419.9 g/mol
InChI Key: PLONFFRFMSNJDT-UHFFFAOYSA-N
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Description

2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted benzamide, a dioxido-thiazinane ring, and a triazolo-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Thiazinane Ring: The thiazinane ring can be synthesized by reacting an appropriate amine with sulfur dioxide and a suitable oxidizing agent under controlled conditions.

    Benzamide Formation: The benzamide moiety is introduced by reacting the thiazinane derivative with 2-chloro-4-aminobenzoic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Triazolo-Pyridine Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazinane ring, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or chloro groups, converting them to amines or dehalogenated products, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or dehalogenated benzamides.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In medicinal chemistry, 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide may exhibit biological activity due to its structural similarity to known pharmacophores. It could be investigated for potential therapeutic applications, such as antimicrobial, anticancer, or anti-inflammatory agents.

Industry

In the industrial sector, this compound could be used in the development of specialty chemicals, including advanced polymers and coatings. Its unique functional groups may impart desirable properties such as enhanced stability, reactivity, or specific interactions with other materials.

Mechanism of Action

The mechanism of action of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazolo-pyridine moiety, for example, could engage in hydrogen bonding or π-π stacking interactions with target proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide stands out due to the presence of the triazolo-pyridine moiety, which can confer unique electronic and steric properties. This structural feature may enhance its binding affinity and specificity for certain biological targets, making it a promising candidate for drug development and other applications.

Properties

Molecular Formula

C18H18ClN5O3S

Molecular Weight

419.9 g/mol

IUPAC Name

2-chloro-4-(1,1-dioxothiazinan-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C18H18ClN5O3S/c19-15-11-13(24-9-3-4-10-28(24,26)27)6-7-14(15)18(25)20-12-17-22-21-16-5-1-2-8-23(16)17/h1-2,5-8,11H,3-4,9-10,12H2,(H,20,25)

InChI Key

PLONFFRFMSNJDT-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)C(=O)NCC3=NN=C4N3C=CC=C4)Cl

Origin of Product

United States

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